molecular formula C21H16ClN3O4 B11539352 4-chloro-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-chloro-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11539352
M. Wt: 409.8 g/mol
InChI Key: GLYIAEBYGWAUDS-YDZHTSKRSA-N
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Description

4-CHLORO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazides and is characterized by the presence of a chloro group, a nitrophenyl group, and a methoxyphenyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling to precipitate the product . The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-CHLORO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The presence of the nitro and chloro groups enhances its

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16ClN3O4/c22-18-7-5-17(6-8-18)21(26)24-23-13-15-3-11-20(12-4-15)29-14-16-1-9-19(10-2-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

GLYIAEBYGWAUDS-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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